molecular formula C17H13FN2O2S B2637294 (2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carbothioamide CAS No. 892281-81-1

(2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carbothioamide

Cat. No.: B2637294
CAS No.: 892281-81-1
M. Wt: 328.36
InChI Key: HWVIIYFBJACJCU-JZJYNLBNSA-N
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Description

(2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carbothioamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carbothioamide typically involves the condensation of 4-fluoroaniline with 8-methoxy-2H-chromene-3-carbothioic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the imino compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

(2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carbothioamide involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can enhance the compound’s binding affinity to target proteins. The methoxy group may contribute to the compound’s solubility and bioavailability. Overall, these interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-fluorophenyl)imino]methylphenol
  • 4-fluoroaniline
  • 8-methoxy-2H-chromene-3-carbothioic acid chloride

Uniqueness

(2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and binding affinity, while the imino and carbothioamide groups contribute to its reactivity and potential therapeutic applications.

Properties

IUPAC Name

2-(4-fluorophenyl)imino-8-methoxychromene-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2S/c1-21-14-4-2-3-10-9-13(16(19)23)17(22-15(10)14)20-12-7-5-11(18)6-8-12/h2-9H,1H3,(H2,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVIIYFBJACJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)F)C(=C2)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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